Piperazine-2-carbonitrile dihydrochloride

Description

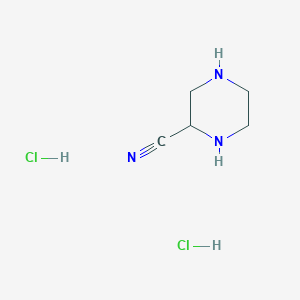

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazine-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCWQZNBFCREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614311 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187589-35-1 | |

| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperazine-2-carbonitrile dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Piperazine 2 Carbonitrile Dihydrochloride

Direct Synthetic Routes to Piperazine-2-carbonitrile (B67463) Dihydrochloride (B599025)

The direct synthesis of piperazine-2-carbonitrile dihydrochloride is a multi-step process that involves the careful construction of the piperazine (B1678402) ring, introduction of the crucial nitrile group, and subsequent formation of the dihydrochloride salt.

Formation of the Piperazine Ring Precursors

The formation of the piperazine ring is a fundamental step in the synthesis of piperazine-containing compounds. nih.gov A common and versatile method for constructing the piperazine skeleton involves the reaction of ethylenediamine (B42938) or its derivatives with a suitable two-carbon synthon. For instance, the reaction between N-methylethylenediamine and methyl benzoylformate can yield a 3,4-dehydropiperazine-2-one derivative, which serves as a precursor to the piperazine ring. google.com Another approach involves the cyclization of aminoethylethanolamine or diethylenetriamine. researchgate.net The choice of starting materials and reaction conditions can be tailored to introduce various substituents on the piperazine ring. nih.gov

The synthesis of piperazine itself can be achieved through the amination of ethylene (B1197577) glycol in a fixed-bed reactor. researchgate.net This process typically utilizes a catalyst, with Ni-Cu bimetallic composites on a mordenite (B1173385) zeolite support showing good selectivity. researchgate.net Additionally, piperazine precursors can be synthesized by reacting ethylenediamine with glycolonitrile. nih.govrsc.org Glycolonitrile can be prepared by the reaction of formaldehyde (B43269) with hydrogen cyanide. google.com

Introduction of the Nitrile Group at the C-2 Position via Nucleophilic Substitution or Dehydration Reactions

The introduction of the nitrile (cyano) group at the C-2 position of the piperazine ring is a critical transformation. This can be achieved through several synthetic strategies. One common method involves the dehydration of a primary amide or an aldoxime. Another key route is through nucleophilic substitution reactions where a suitable leaving group at the C-2 position is displaced by a cyanide anion. ebsco.com

The reactivity of nitriles is characterized by the electrophilic nature of the carbon atom in the cyano group, making it susceptible to attack by nucleophiles. libretexts.org This reaction initially forms an imine anion intermediate. libretexts.org The nitrile group can also be introduced via reactions like the Blaise reaction or the Ritter reaction, although these are less commonly cited specifically for piperazine-2-carbonitrile.

While direct methods for the cyanation of the C-2 position of a pre-formed piperazine ring are less detailed in the provided results, the synthesis of related 2-cyanopiperidine (B128535) derivatives often involves the cyclization of precursors already containing the nitrile functionality or its precursor. The synthesis of 2-cyanoacrylamide derivatives, for example, showcases the versatility of the cyano group in further chemical modifications. nih.govnih.gov

Hydrochloride Salt Formation

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of piperazine-2-carbonitrile with hydrochloric acid. researchgate.netgoogle.com The basic nitrogen atoms of the piperazine ring readily react with HCl to form the corresponding ammonium (B1175870) chloride salts. nih.gov This process is often carried out in a suitable solvent, such as dichloromethane, and can lead to the precipitation of the dihydrochloride salt, which can then be isolated by filtration. google.com The formation of hydrochloride salts is a common practice in pharmaceutical chemistry to improve the solubility and stability of basic compounds. nih.gov Depending on the stoichiometry of the acid used, either a monohydrochloride or a dihydrochloride salt can be formed. nih.gov

Chiral Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure forms of piperazine derivatives is of great importance, as often only one enantiomer possesses the desired biological activity. rsc.org Several strategies have been developed to obtain chiral piperazine-2-carbonitrile and its derivatives.

Resolution Strategies for Racemic Mixtures

Resolution of a racemic mixture is a common method to separate enantiomers. libretexts.orglibretexts.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods such as fractional crystallization. libretexts.orgyoutube.com

For basic compounds like piperazine derivatives, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid are frequently used as resolving agents. libretexts.orglibretexts.org The reaction forms diastereomeric salts, one of which may be less soluble and crystallize out of the solution. youtube.com After separation, the desired enantiomer can be recovered by treating the diastereomeric salt with a base to liberate the free amine. youtube.com Enzymatic resolution offers another powerful approach. For instance, the enzyme alcalase has been used for the kinetic resolution of a piperazine-2-carboxylate derivative, a close analog of the target compound. umn.edu A novel method using PEGylated resolving agents has also been developed for the resolution of racemic amines, achieving high optical purity after one or two cycles. nih.gov

| Resolving Agent/Method | Type of Resolution | Key Feature |

| Chiral Acids (e.g., Tartaric Acid) | Diastereomeric Salt Formation | Different solubilities of diastereomeric salts allow for separation by crystallization. libretexts.orglibretexts.orgyoutube.com |

| Enzyme (e.g., Alcalase) | Kinetic Resolution | Selective enzymatic reaction with one enantiomer. umn.edu |

| PEGylated Resolving Agents | Diastereomeric Complex Formation | Temperature-assisted phase transition of the diastereomeric complex. nih.gov |

Asymmetric Hydrogenation of Precursors

Asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral compounds. okayama-u.ac.jp This technique involves the hydrogenation of a prochiral unsaturated precursor using a chiral catalyst, leading to the formation of one enantiomer in excess. okayama-u.ac.jp

In the context of piperazine synthesis, asymmetric hydrogenation of tetrahydropyrazine (B3061110) precursors has been shown to be highly effective. For example, the hydrogenation of a tetrahydropyrazine using a rhodium catalyst with a chiral BINAP ligand resulted in the formation of the corresponding (S)-piperazine derivative with 99% enantiomeric excess (ee). princeton.edu Similarly, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been developed to produce a variety of chiral piperazines with up to 96% ee. acs.org This method's practicality is highlighted by its scalability and application in the synthesis of drug intermediates. acs.org The development of new chiral ligands and catalysts continues to improve the efficiency and enantioselectivity of these reactions. okayama-u.ac.jp

| Catalyst System | Precursor Type | Enantiomeric Excess (ee) |

| [(R)-BINAP(COD)Rh]TfO | Tetrahydropyrazine | 99% ee princeton.edu |

| Ir-catalyst | Activated Pyrazines | up to 96% ee acs.org |

Functional Group Interconversions Involving the Nitrile

The nitrile group in piperazine-2-carbonitrile is a key functional handle that can be transformed into other valuable functionalities, notably carboxylic acid derivatives and primary amines.

Conversion to Carboxylic Acid Derivatives

The conversion of a nitrile to a carboxylic acid is a fundamental transformation known as hydrolysis. This reaction can be performed under either acidic or alkaline conditions. chemguide.co.uk For this compound, acidic hydrolysis is typically employed.

The process involves heating the compound under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The mechanism proceeds in two main stages. First, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. This leads to the formation of an amide intermediate, piperazine-2-carboxamide. chemistrysteps.com Subsequently, this amide undergoes further hydrolysis under the acidic conditions to yield the corresponding carboxylic acid, piperazine-2-carboxylic acid, along with an ammonium salt. chemguide.co.ukchemistrysteps.com

Given that the starting material is the dihydrochloride salt, using hydrochloric acid for the hydrolysis is convenient as it maintains an acidic environment and results in the formation of piperazine-2-carboxylic acid hydrochloride salts.

Table 1: General Conditions for Acid-Catalyzed Nitrile Hydrolysis

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | Dilute HCl(aq) or H₂SO₄(aq) | Heat (Reflux) | Piperazine-2-carboxylic acid (as hydrochloride salt) |

Reduction to Amine Derivatives

The nitrile group can be reduced to a primary amine, affording piperazine-2-methanamine. This transformation is a valuable method for introducing an aminomethyl substituent onto the piperazine ring. Common methods for nitrile reduction include catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is a widely used industrial method. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Commonly used catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂). The reaction is often carried out in a solvent like methanol (B129727) or ethanol.

Alternatively, chemical reduction can be achieved using strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. It is crucial to manage the reactivity of LiAlH₄, especially given the acidic protons on the piperazine nitrogens in the dihydrochloride salt, which would first be neutralized and deprotonated by the hydride reagent.

Table 2: General Methods for Nitrile Reduction

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| Piperazine-2-carbonitrile | 1. H₂, Raney Ni or Pd/C, Pressure, Alcohol solvent | Piperazine-2-methanamine |

| Piperazine-2-carbonitrile | 1. LiAlH₄, Anhydrous THF or Ether2. Aqueous Workup | Piperazine-2-methanamine |

Reactions at the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are nucleophilic centers that can readily participate in various chemical reactions. As the starting material is a dihydrochloride salt, the nitrogen atoms are protonated. Therefore, a base is required to deprotonate one or both nitrogens to enable them to act as nucleophiles in alkylation and acylation reactions.

N-Alkylation Reactions

N-alkylation introduces alkyl groups onto the piperazine nitrogens. This can be achieved through several methods, including reaction with alkyl halides or reductive amination. nih.govmdpi.com To perform a mono-alkylation on piperazine-2-carbonitrile, careful control of reaction conditions is necessary to avoid di-alkylation. One common strategy involves using a large excess of the piperazine starting material relative to the alkylating agent. researchgate.net

Another approach for mono-alkylation utilizes the piperazine monohydrochloride salt in situ. researchgate.net By using one equivalent of base with the dihydrochloride salt, a mixture containing the monoprotonated piperazine is generated. The unprotonated nitrogen is more nucleophilic and can react with an alkylating agent, such as an alkyl bromide or iodide, while the protonated nitrogen is protected from reaction. researchgate.netnih.gov

Reductive amination is another powerful method for N-alkylation. This involves reacting the deprotonated piperazine-2-carbonitrile with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

Table 3: N-Alkylation Methodologies

| Reaction Type | Reagents | Notes |

|---|---|---|

| Reaction with Alkyl Halide | Base (e.g., K₂CO₃, Et₃N), Alkyl Halide (R-X) | Requires prior deprotonation of the hydrochloride salt. Mono-alkylation is favored by using excess piperazine. |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond with the carbonyl carbon of the aldehyde or ketone. |

N-Acylation Reactions

N-acylation involves the introduction of an acyl group (R-C=O) onto the piperazine nitrogens, forming an amide linkage. This is a common transformation used to synthesize a wide array of derivatives. nih.gov The reaction typically involves treating the free-base form of piperazine-2-carbonitrile with an acylating agent.

Common acylating agents include acyl chlorides and acid anhydrides. The reaction is usually carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the HCl generated when using an acyl chloride. nih.gov The two nitrogen atoms in piperazine-2-carbonitrile possess different reactivities due to the electron-withdrawing effect of the adjacent nitrile group, which can sometimes be exploited for selective mono-acylation at the N4 position.

Table 4: General N-Acylation Procedure

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Piperazine-2-carbonitrile (free base) | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Et₃N) | Inert solvent (e.g., DCM, THF), Room Temperature or 0 °C | N-Acyl-piperazine-2-carbonitrile |

Orthogonal Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to selectively functionalize the two nitrogen atoms of the piperazine ring. This is achieved using an orthogonal protection strategy, where different protecting groups that can be removed under distinct, non-interfering conditions are installed on each nitrogen. researchgate.netbham.ac.ukacs.org

For piperazine-2-carbonitrile, a typical orthogonal protection scheme would first involve neutralizing the dihydrochloride salt to obtain the free base. Subsequently, the two nitrogens can be protected sequentially. For example, one nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile and removed with acids like trifluoroacetic acid (TFA). The second nitrogen can then be protected with a benzyloxycarbonyl (Cbz or Z) group, which is stable to acid but can be removed by catalytic hydrogenolysis (H₂/Pd). acs.org

This orthogonal arrangement allows for the selective deprotection and subsequent reaction at either nitrogen atom without affecting the other, providing a powerful tool for the synthesis of complex, differentially substituted piperazine derivatives. researchgate.netelectronicsandbooks.com

Table 5: Example of an Orthogonal Protection Scheme

| Step | Reagents & Conditions | Protecting Group | Deprotection Condition |

|---|---|---|---|

| 1. Protect N1 | (Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., DCM) | Boc (tert-butoxycarbonyl) | Acid (e.g., TFA, HCl) |

| 2. Protect N4 | Benzyl Chloroformate (Cbz-Cl), Base, Solvent | Cbz (benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) |

Advanced Derivatization and Scaffold Elaboration

Synthesis of Substituted Piperazine-2-carbonitrile (B67463) Derivatives

The piperazine-2-carbonitrile core offers three primary sites for derivatization: the two nitrogen atoms (N1 and N4) and the carbonitrile group at the C2 position. The secondary amines provide nucleophilic centers for substitution, while the nitrile group can be chemically transformed into other functional groups.

The most common derivatization strategies involve the functionalization of the nitrogen atoms. Standard reactions such as N-acylation, N-alkylation, and reductive amination are frequently employed to introduce a wide array of substituents. mdpi.com For instance, mono-acylation can be achieved by reacting piperazine (B1678402) with functionalized benzoyl chlorides. beilstein-journals.org Orthogonal protection strategies, where the two nitrogen atoms are protected with different groups (e.g., Boc and Z groups), allow for selective functionalization of one nitrogen at a time, providing precise control over the final molecular structure. acs.org

More advanced methods, such as palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions, are used to form N-aryl bonds, attaching various aromatic and heteroaromatic rings to the piperazine core. mdpi.com These reactions are crucial for creating derivatives with specific pharmacophoric features required for biological target engagement.

The carbonitrile group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. These transformations open up further avenues for derivatization, such as amide bond formation or the introduction of new side chains. A three-component reaction involving disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide has been reported for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, demonstrating a sophisticated method for chain extension and substitution on the piperazine scaffold. mdpi.com

Table 1: Examples of Derivatization Reactions for the Piperazine Scaffold This table illustrates common synthetic methods used to modify the piperazine core, which are applicable to the piperazine-2-carbonitrile scaffold.

| Reaction Type | Reagents & Conditions | Resulting Moiety |

|---|---|---|

| N-Alkylation | Alkyl halides (R-X), Base | N-Alkyl |

| N-Acylation | Acid chlorides (RCOCl) or Anhydrides | N-Acyl |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl |

| N-Sulfonylation | Sulfonyl chlorides (RSO₂Cl) | N-Sulfonyl |

| Nitrile Hydrolysis | H₂O, Acid or Base | Carboxylic Acid / Carboxamide |

| Nitrile Reduction | Reducing Agent (e.g., LiAlH₄) | Aminomethyl |

Incorporation into Complex Heterocyclic Systems

The piperazine-2-carbonitrile scaffold serves as a valuable synthon for constructing more complex, multi-ring heterocyclic systems. Its inherent structure can be integrated as a core component, a linker between other heterocyclic units, or a foundational ring upon which other rings are fused.

One powerful strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. researchgate.netwindows.net Piperazine derivatives can participate in MCRs to generate diverse heterocyclic frameworks, such as dihydropyridones or triazinane diones. researchgate.net These methods are highly efficient and allow for the rapid assembly of complex molecules from simple starting materials. researcher.lifenih.gov

Radical cyclization is another effective method for incorporating the piperazine scaffold into larger systems. For example, novel piperazine-containing dihydrofuran compounds have been synthesized through Mn(OAc)₃-mediated oxidative radical cyclization reactions between unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov In these reactions, the piperazine moiety is directly fused to a newly formed dihydrofuran ring. nih.gov

Furthermore, the piperazine ring is often employed as a linker to connect different pharmacologically active heterocyclic moieties. nih.gov This approach is widely used in drug design to create hybrid molecules that can interact with multiple biological targets or to optimize the pharmacokinetic properties of a lead compound. The synthesis of piperazine-tethered thiazole compounds is a recent example of this strategy, where the piperazine acts as a bridge between different functional units. mdpi.com The principles of fused heterocyclic system nomenclature, which dictate the naming of these complex structures, underscore the variety of ways different rings can be combined. acdlabs.com

Application in Peptidomimetic and Amino Acid Analog Synthesis

In drug discovery, mimicking the structure and function of peptides with more stable, non-peptide molecules (peptidomimetics) is a major goal. Peptides often suffer from poor bioavailability and rapid degradation by proteases. Macrocyclization and the incorporation of rigid scaffolds are common strategies to overcome these limitations. nih.gov The piperazine-2-carbonitrile scaffold is well-suited for this purpose as it provides a conformationally constrained backbone that can mimic the secondary structures of peptides, such as β-turns. nih.gov

By incorporating the piperazine ring into a peptide-like chain, the rotational freedom of the backbone is significantly reduced. This pre-organization can lead to enhanced binding affinity and selectivity for a biological target. The synthesis of peptidomimetic libraries containing a 2-oxopiperazine unit—a closely related analog—highlights the utility of this core structure in creating rigidified oligomers. semanticscholar.org

Moreover, piperazine-2-carbonitrile can serve as a precursor for constrained, non-natural amino acid analogs. The piperazine ring acts as the core structure, the C2-carbonitrile can be hydrolyzed to a carboxylic acid, and one of the ring nitrogens can function as the α-amino group. The synthesis of conformationally constrained tyrosine analogues, such as 5-hydroxy-2-aminoindan-2-carboxylic acid, demonstrates the principle of using cyclic scaffolds to create rigid amino acid mimetics. figshare.com These analogs, when incorporated into peptides, can enforce specific conformations and improve metabolic stability.

Combinatorial Chemistry and Library Generation based on the Piperazine-2-carbonitrile Scaffold

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry because it is found in a multitude of biologically active compounds across various therapeutic areas. nih.govsemanticscholar.org This makes the piperazine-2-carbonitrile core an excellent starting point for combinatorial chemistry and the generation of large, diverse libraries of compounds for high-throughput screening.

Combinatorial chemistry enables the rapid synthesis of thousands of related molecules by systematically combining a set of building blocks around a central scaffold. mdpi.com Solid-phase synthesis is a particularly powerful technique for library generation. acs.orgacs.org In this approach, the piperazine-2-carbonitrile scaffold (or a protected derivative) is chemically attached to a solid support, such as a resin bead. Subsequently, a series of reactions are carried out in a parallel or "split-and-pool" fashion to introduce diversity at the available functionalization points (N1, N4, and the C2-carbonitrile).

For example, a library can be constructed by first attaching a protected piperazine-2-carboxylic acid scaffold to the resin. acs.org The library is then built by reacting aliquots of the resin-bound scaffold with a diverse set of electrophiles (like acid chlorides or sulfonyl chlorides) at one nitrogen, followed by reaction with a diverse set of amines at the other nitrogen after deprotection. acs.org5z.com This systematic approach allows for the creation of a large matrix of discrete compounds, each with a unique combination of substituents. 5z.com Such libraries are invaluable for discovering new hit compounds in drug discovery programs. nih.gov

Table 2: Illustrative Design of a Combinatorial Library Based on a Piperazine-2-carboxylate Scaffold This table conceptualizes how a diverse library is generated from a single core structure by combining different chemical building blocks.

| Scaffold | R¹ Building Blocks (e.g., at N1) | R² Building Blocks (e.g., at N4) | R³ Building Blocks (e.g., at C2-amide) | Total Compounds |

|---|---|---|---|---|

| Piperazine-2-carboxylate | 10 Sulfonyl Chlorides | 10 Carboxylic Acids | 10 Amines | 10 x 10 x 10 = 1,000 |

| Piperazine-2-carboxylate | 20 Acid Chlorides | 20 Isocyanates | 20 Amines | 20 x 20 x 20 = 8,000 |

| Piperazine-2-carboxylate | 50 Alkyl Halides | 50 Aryl Halides (via coupling) | 50 Amines | 50 x 50 x 50 = 125,000 |

Pharmacological and Biological Research Investigations

Investigation of Molecular Targets and Ligand Interactions

Research into piperazine-containing compounds reveals extensive interactions with various biological targets, including neurotransmitter receptors, enzymes, and ion channels. These interactions form the basis of their therapeutic potential in a range of disease areas.

The piperazine (B1678402) moiety is a key structural feature in many centrally acting drugs that modulate monoamine neurochemical pathways. researchgate.net Compounds containing this ring are known to interact with neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) receptors, which is a cornerstone for their application in treating psychiatric and neurological conditions. researchgate.netsmolecule.com

Investigations into the binding affinity of piperazine derivatives for these receptors offer insights into their potential psychoactive effects. smolecule.com For instance, many antipsychotic drugs, both typical and atypical, mediate their effects by binding to the dopamine D2 receptor. nih.gov A study on a series of novel multi-target ligands based on indazole and piperazine scaffolds evaluated their affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors as potential treatments for schizophrenia. nih.gov The research found that modifications to the aryl part of the piperazine moiety significantly influenced the binding affinities for these receptors. nih.gov Specifically, introducing an electron-donating substituent, such as an ether, at the ortho position of the phenyl ring attached to the piperazine, tended to increase the binding affinity for the D2 receptor. nih.gov The interactions at the molecular level often involve the phenyl group of the piperazine derivative forming π–π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Tryptophan (Trp) within the receptor's binding pocket. nih.gov

Table 1: Binding Affinities (Ki [nM]) of Selected Piperazine Derivatives at Key Receptors Data adapted from a study on related indazole-piperazine compounds. nih.gov

| Compound | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor | Serotonin 5-HT2A Receptor |

|---|---|---|---|

| Compound 1 | 15 ± 2 | 1.5 ± 0.1 | 13 ± 1 |

| Compound 10 | 27 ± 7 | 2.5 ± 0.3 | 12 ± 1 |

| Compound 11 | 10 ± 1 | 1.8 ± 0.2 | 10 ± 1 |

The piperazine scaffold has been successfully employed to design potent inhibitors for a variety of enzymes implicated in disease.

TNF-α converting enzyme (TACE): TACE, a metalloprotease, is a validated therapeutic target for inflammatory diseases due to its role in cleaving membrane-bound Tumor Necrosis Factor-alpha (TNF-α) to its soluble, active form. researchgate.netnih.gov A series of novel inhibitors based on piperazine 2-hydroxamic acid scaffolds were developed and shown to be effective against both TACE and matrix metalloproteinase-13 (MMP-13). nih.gov These findings indicate that the piperazine structure can serve as a core for developing anti-inflammatory agents by targeting TACE. nih.gov

Farnesyl protein transferase (FPTase): FPTase inhibitors represent a strategy for anti-cancer drug development. nih.gov Researchers have utilized 2-substituted piperazines as constrained amino acid analogs to synthesize potent, non-carboxylic acid inhibitors of this enzyme. nih.gov Further studies describe how amide and cyanoguanidine derivatives of compounds containing a piperazine ring were evaluated and found to be good inhibitors of FPTase. nih.gov

Butyrylcholinesterase (BChE): Inhibition of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary approach for treating the symptoms of Alzheimer's disease. nih.govnih.gov Piperazine derivatives have demonstrated significant inhibitory activity against these enzymes. nih.gov A particularly relevant study on piperazine-2-carboxylic acid derivatives—structurally very similar to piperazine-2-carbonitrile (B67463)—identified highly potent and selective inhibitors of BChE. nih.gov One compound from this series, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited extraordinary inhibitory activity against BChE with a Ki value of 1.6 nM, which was significantly more potent than the reference drugs donepezil (B133215) and tacrine. nih.gov The mechanism for these compounds was determined to be competitive inhibition. nih.gov

Table 2: BChE Inhibition by Piperazine-2-Carboxylic Acid Derivatives nih.gov

| Compound Derivative | Ki for BChE (nM) | Selectivity Index (AChE/BChE) |

|---|---|---|

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | 1.6 ± 0.08 | 21862.5 |

| Donepezil (Reference) | 12500 ± 2600 | 0.004 |

| Tacrine (Reference) | 17.3 ± 2.3 | 0.04 |

T-type calcium channels are low-voltage activated channels that play a key role in neuronal firing, pain signaling, and cell proliferation. nih.gov The Cav3.2 subtype, in particular, is a significant contributor to signaling in the primary afferent pain pathway, making it an important target for the development of new analgesics. nih.gov It has been reported that certain piperazine-based compounds can inhibit T-type calcium channels. nih.gov A study showed that novel disubstituted piperazine compounds have the propensity to block T-type calcium channels, and this activity resulted in analgesic effects in a rodent model of inflammatory pain. nih.gov This highlights the potential for piperazine derivatives to act as pain-modulating agents through ion channel blockade. nih.gov

Mechanistic Studies of Biological Activity

The biological activity of piperazine derivatives stems from their ability to interact with specific molecular targets. Mechanistic studies have elucidated how these interactions translate into physiological effects.

Enzyme Inhibition: For enzymes like BChE, derivatives of piperazine-2-carboxylic acid act as competitive inhibitors, binding to the catalytic and peripheral anionic sites of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. nih.gov In the case of TACE, piperazine-based inhibitors block the enzyme's activity, which in turn prevents the release of pro-inflammatory TNF-α. nih.govnih.gov

Receptor Antagonism: At dopamine and serotonin receptors, piperazine compounds often act as antagonists or partial agonists, blocking or modulating the receptor's response to endogenous neurotransmitters. nih.govnih.gov This mechanism is central to the action of many antipsychotic and antidepressant medications. researchgate.net

GABA-A Receptor Antagonism: The antagonism of GABA-A receptors by piperazine derivatives represents a distinct mode of action. nih.gov By inhibiting the flow of chloride ions in response to GABA, these compounds reduce inhibitory signaling in the brain, which can indirectly lead to increased levels of excitatory neurotransmitters. nih.gov

Ion Channel Blockade: The analgesic properties of certain piperazine compounds are attributed to their ability to physically block T-type calcium channels, reducing the influx of calcium that contributes to neuronal excitability and pain signal transmission. nih.gov

Exploration of Therapeutic Potential and Disease Areas

The diverse molecular interactions of piperazine-based compounds, including Piperazine-2-carbonitrile dihydrochloride (B599025), have led to their exploration for a wide range of therapeutic applications.

Central Nervous System Disorders: Due to their well-documented interactions with dopamine and serotonin receptors, piperazine derivatives are prime candidates for developing drugs to treat psychiatric conditions such as schizophrenia, depression, and anxiety. researchgate.netsmolecule.com

Alzheimer's Disease: The potent inhibition of Butyrylcholinesterase by piperazine-2-carboxylic acid derivatives suggests a strong therapeutic potential for this class of compounds in managing the cognitive symptoms of Alzheimer's disease. nih.gov

Inflammatory Diseases: By inhibiting TACE, piperazine-based molecules could be developed as oral anti-inflammatory agents for conditions like rheumatoid arthritis. researchgate.net

Cancer: The inhibition of Farnesyl protein transferase is a recognized strategy in oncology, positioning piperazine derivatives as potential antineoplastic agents. nih.gov

Pain Management: The ability of piperazine compounds to block T-type calcium channels opens a promising avenue for the development of novel analgesics to treat chronic and neuropathic pain. nih.gov

Neuropharmacological Applications (e.g., Anxiolytic, Antidepressant, Antipsychotic Potential)

The piperazine moiety is a key structural feature in numerous compounds developed for neuropsychiatric disorders. nih.gov Its presence is noted in a variety of marketed antidepressants, and it is widely utilized in the development of new agents targeting the central nervous system. nih.gov The favorable CNS pharmacokinetic profile of piperazine contributes to its extensive use in this field. nih.gov

Antidepressant and Anxiolytic Potential: The piperazine nucleus is integral to the structure of many antidepressant and anxiolytic drugs. researchgate.net Derivatives are often designed to interact with various neurotransmitter systems, particularly the serotonergic system. nih.gov For instance, research into 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, a compound with a piperazine-carbonitrile structure, has shown antidepressant-like effects in rodent models. nih.gov Studies demonstrated that this compound reduced immobility in the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov Further investigations involving piperazine-substituted oxadiazoles (B1248032) have also highlighted potential antidepressant activities. cuestionesdefisioterapia.comresearchgate.net

Antipsychotic Potential: Piperazine derivatives are a cornerstone in the development of antipsychotic medications for conditions like schizophrenia. eurekaselect.com These compounds often target dopamine and serotonin receptors. nih.goveurekaselect.com The antipsychotic activity of piperidine (B6355638) and piperazine rings can be significantly enhanced when attached to various heterocyclic groups. nih.goveurekaselect.com Numerous piperazine derivatives have shown promising activity against these receptors in preclinical studies, and several are in clinical trials. nih.goveurekaselect.com While the abuse of certain piperazine compounds has been linked to adverse psychiatric outcomes like psychosis, this also underscores the potent central nervous system activity of the scaffold. mdpi.com The complex polyreceptor action of piperazines may account for these powerful psychopathological effects. mdpi.com

| Compound Class | Target Application | Key Research Finding | Source |

|---|---|---|---|

| Piperazine-Naphthyridine-Carbonitrile Derivatives | Antidepressant | Exhibited antidepressant-like effects in mice forced swim test (FST) and tail suspension test (TST). | nih.gov |

| Piperazine-Substituted Oxadiazoles | Antidepressant | Showed potential antidepressant activity in biological tests like the FST and TST. | researchgate.net |

| General Piperazine Derivatives | Antipsychotic | Show promising activity against dopamine and serotonin receptors, crucial targets in schizophrenia treatment. | nih.goveurekaselect.com |

Antimicrobial and Antifungal Efficacy

The rise of microbial resistance to existing drugs has spurred the search for novel antimicrobial agents, with piperazine derivatives emerging as a promising class of compounds. researchgate.net These derivatives have demonstrated a broad spectrum of activity against various pathogens. researchgate.netnih.gov

Antibacterial Activity: Numerous studies have reported the synthesis of piperazine derivatives with significant antibacterial properties. acgpubs.orgresearchgate.net These compounds have been tested against a range of Gram-positive bacteria, such as Staphylococcus aureus and Methicillin-Resistant S. aureus (MRSA), and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. acgpubs.orgijcmas.com For example, a series of novel piperazine derivatives were screened for their antimicrobial activity, with compounds RL-308, RL-327, and RL-328 showing potent bactericidal effects. ijcmas.com Compound RL-308 was particularly effective against Shigella flexineri with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. ijcmas.com The mechanism of action for some piperazine-based polymers involves targeting the bacterial cytoplasmic membrane, leading to the leakage of cellular components and subsequent cell death. nih.gov

Antifungal Activity: In addition to antibacterial effects, piperazine derivatives have been investigated for their efficacy against fungal pathogens. nih.gov Synthesized compounds have shown activity against species like Candida albicans, Aspergillus niger, and Aspergillus flavus. acgpubs.orgresearchgate.net In one study, newly synthesized alkylated piperazines and piperazine-azole hybrids exhibited broad-spectrum activity, with notable MIC values against non-albicans Candida and Aspergillus strains. nih.gov These hybrids appear to function by disrupting the fungal ergosterol (B1671047) biosynthetic pathway, a different mechanism from simple membrane disruption. nih.gov

| Compound/Class | Target Organism | Activity Metric (e.g., MIC) | Source |

|---|---|---|---|

| Piperazine Derivative RL-308 | Shigella flexineri | MIC: 2 µg/mL | ijcmas.com |

| Piperazine Derivative RL-308 | S. aureus | MIC: 4 µg/mL | ijcmas.com |

| Piperazine Derivative RL-308 | MRSA | MIC: 16 µg/mL | ijcmas.com |

| Alkylated piperazine-azole hybrids | Non-albicans Candida and Aspergillus strains | Excellent MIC values (0.015–1.95 µg/mL) | nih.gov |

Anticancer and Antineoplastic Investigations

The piperazine scaffold is a privileged structure in the design of anticancer agents due to its presence in numerous biologically active compounds. mdpi.comnih.gov Derivatives incorporating the piperazine ring have been evaluated against a wide range of human tumor cell lines. researchgate.netmdpi.com

Cytotoxic Effects: Piperazine derivatives have demonstrated significant antiproliferative effects in various cancer models. mdpi.comnih.gov For instance, a piperazine-containing compound designated PCC showed potent inhibitory effects against human liver cancer cells (SNU-475 and SNU-423), with IC50 values of 6.98 ± 0.11 µg/ml and 7.76 ± 0.45 µg/ml, respectively. nih.gov The mechanism of action in many cases involves the induction of apoptosis in tumor cells. nih.gov

In other research, novel vindoline-piperazine conjugates were tested against the NCI60 panel of human tumor cell lines. mdpi.com Compounds containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective, showing low micromolar growth inhibition (GI50) values. mdpi.com Specifically, one conjugate was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while another showed high efficacy against the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 μM). mdpi.com Furthermore, piperazine-substituted pyranopyridines have also shown antiproliferative activity at micromolar and submicromolar concentrations against various cancer cell lines, inducing apoptosis. mdpi.comnih.gov

| Compound/Class | Cancer Cell Line | Activity Metric (e.g., IC50/GI50) | Source |

|---|---|---|---|

| Compound PCC | SNU-475 (Human Liver Cancer) | IC50: 6.98 ± 0.11 µg/ml | nih.gov |

| Compound PCC | SNU-423 (Human Liver Cancer) | IC50: 7.76 ± 0.45 µg/ml | nih.gov |

| Vindoline-piperazine conjugate (with [4-(trifluoromethyl)benzyl]piperazine) | MDA-MB-468 (Breast Cancer) | GI50: 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate (with 1-bis(4-fluorophenyl)methyl piperazine) | HOP-92 (Non-Small Cell Lung Cancer) | GI50: 1.35 µM | mdpi.com |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Activity in micromolar and submicromolar concentrations | mdpi.comnih.gov |

Antitubercular Activity

The global health challenge posed by tuberculosis, particularly drug-resistant strains, necessitates the development of new therapeutic agents. Piperazine-containing compounds have been identified as having potential against Mycobacterium tuberculosis. nih.gov

Research into chiral 1,2,4-trisubstituted piperazines has demonstrated activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Another significant area of research involves piperazine-containing benzothiazinones, which act as inhibitors of the DprE1 enzyme, a crucial component in the mycobacterial cell wall synthesis pathway. nih.gov An analogue of the lead compound PBTZ169, named TZY-5-84, displayed potent bactericidal activity. The MIC value of TZY-5-84 against M. tuberculosis H37Rv was found to be between 0.014 to 0.015 mg/L, which is lower than that of frontline drugs like isoniazid (B1672263) (INH) and rifampicin (B610482) (RFP). nih.gov This compound was also effective against drug-resistant clinical isolates and intracellular bacilli within infected macrophages. nih.gov

| Compound/Class | Target | Key Finding | Source |

|---|---|---|---|

| 1,2,4-Trisubstituted piperazines | Mycobacterium tuberculosis H37Rv | Demonstrated antitubercular activity. | nih.gov |

| TZY-5-84 (Piperazine-containing benzothiazinone) | Mycobacterium tuberculosis H37Rv | Potent activity with MIC values of 0.014-0.015 mg/L. | nih.gov |

| TZY-5-84 | Drug-resistant clinical isolates | Remained susceptible to the compound. | nih.gov |

Antiviral Applications (e.g., HIV Protease Inhibitors, SARS-CoV-2 Main Protease Inhibitors)

The piperazine scaffold is a key component in many FDA-approved antiviral drugs, highlighting its pharmacological importance in virology. arabjchem.org Derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). arabjchem.orgmdpi.com

HIV Protease Inhibitors: Piperazine-based compounds have been developed as potent inhibitors of HIV entry and replication. nih.gov Some of these function as CCR5 antagonists, blocking a key co-receptor that HIV uses to enter host cells. nih.gov For example, Sch-350634, a piperazine-based CCR5 antagonist, was found to be a potent inhibitor of HIV-1 replication. nih.gov The use of protease inhibitors in HIV therapy is a major strategy, although it can be associated with metabolic disorders. nih.gov

SARS-CoV-2 Main Protease Inhibitors: The main protease (Mpro) of SARS-CoV-2 is a highly conserved and attractive target for antiviral drug design. nih.govmdpi.com Piperazine derivatives have been explored as both non-covalent and covalent inhibitors of this enzyme. nih.govnih.gov In one study, a non-covalent inhibitor, GC-14, which features a 1,2,4-trisubstituted piperazine scaffold, showed high potency against Mpro (IC50 = 0.40 μM) and excellent antiviral activity (EC50 = 1.1 μM). nih.gov Another study identified a covalent inhibitor, GD-9, with a piperazine scaffold that also demonstrated significant Mpro inhibition (IC50 = 0.18 μM) and good antiviral potency against SARS-CoV-2 (EC50 = 2.64 μM). nih.govresearchgate.net These findings underscore the potential of piperazine-based structures in developing therapies for COVID-19. nih.gov

| Compound | Viral Target | Inhibitory Concentration | Source |

|---|---|---|---|

| Sch-350634 | HIV-1 (CCR5 Antagonist) | Potent inhibitor of HIV-1 entry and replication. | nih.gov |

| GC-14 | SARS-CoV-2 Mpro | IC50 = 0.40 µM | nih.gov |

| GC-14 | SARS-CoV-2 (antiviral activity) | EC50 = 1.1 µM | nih.gov |

| GD-9 | SARS-CoV-2 Mpro | IC50 = 0.18 µM | nih.govresearchgate.net |

| GD-9 | SARS-CoV-2 (antiviral activity) | EC50 = 2.64 µM | nih.govresearchgate.net |

Applications in Alzheimer's Disease Research

The complex nature of Alzheimer's disease (AD) has led researchers to develop multi-target-directed ligands (MTDLs), and the piperazine scaffold has been a valuable tool in this approach. nih.govresearchgate.net Research has focused on targeting the hallmarks of AD, such as amyloid-β (Aβ) plaques and neurofibrillary tangles composed of tau protein. nih.gov

Piperazine-based compounds have been designed to inhibit the aggregation of Aβ and tau-derived peptides. nih.gov For example, novel piperazine compounds were shown to disaggregate pre-formed Aβ and tau peptide aggregates in a dose-dependent manner. nih.gov Specific derivatives, D-687 and D-688, demonstrated neuroprotective properties by reversing Aβ-induced toxicity in cell culture. nih.gov

Another strategy involves the inhibition of cholinesterase enzymes. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One compound, 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid), was an extraordinarily potent and selective inhibitor of BChE, with an inhibitory constant (Ki) of 1.6 ± 0.08 nM. nih.gov Additionally, in silico docking studies have suggested that certain piperazine-substituted oxadiazoles show strong binding affinities to N1 Neuraminidase, indicating potential applications in Alzheimer's disease research. cuestionesdefisioterapia.com

| Compound/Class | Target/Mechanism | Key Finding | Source |

|---|---|---|---|

| Piperazine derivatives D-687 and D-688 | Aβ toxicity | Reversed Aβ-induced toxicity in SH-SH5Y cells. | nih.gov |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | Butyrylcholinesterase (BChE) Inhibition | Potent inhibitor with a Ki value of 1.6 ± 0.08 nM. | nih.gov |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | Acetylcholinesterase (AChE) Inhibition | Active member of its series with a Ki of 10.18 ± 1.00 µM. | nih.gov |

| Piperazine-substituted oxadiazoles | N1 Neuraminidase | Docking studies showed strong binding affinities, suggesting potential for AD research. | cuestionesdefisioterapia.com |

Computational and Theoretical Chemistry Studies

Structure-Activity Relationship (SAR) Analysis and Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For piperazine (B1678402) derivatives, SAR analyses have elucidated key structural features that govern their biological activity. nih.govresearchgate.netnih.gov The versatile piperazine scaffold allows for systematic modifications to probe interactions with biological targets. nih.govresearchgate.net

The two nitrogen atoms within the six-membered piperazine ring are critical features, providing sites for hydrogen bonding and influencing properties like polarity, solubility, and oral bioavailability. nih.govresearchgate.net SAR studies on various piperazine series have demonstrated that substitutions at the N1 and N4 positions significantly modulate pharmacological activity. nih.gov For instance, in a series of aryl alkanol piperazine derivatives studied for antidepressant activities, specific descriptors related to the atoms and their partial charges were found to influence activity, highlighting the electronic and steric effects of substituents. nih.gov

In the context of Piperazine-2-carbonitrile (B67463), the nitrile group at the C2 position is a key structural element. This group can act as a hydrogen bond acceptor and its electron-withdrawing nature influences the electronic properties of the piperazine ring. SAR studies on related heterocyclic compounds, such as pyranopyrazoles with a carbonitrile group, have shown that this moiety is crucial for potent biological activity, including DNA gyrase inhibition. researchgate.net Modifications to other parts of the piperazine ring, while keeping the 2-carbonitrile feature constant, would be a classical SAR approach to explore and optimize activity.

Table 1: Inferred Structure-Activity Relationships for Piperazine-2-carbonitrile Analogs

| Molecular Position | Substitution/Feature | Potential Impact on Activity |

|---|---|---|

| C2-Position | Carbonitrile (-CN) group | Acts as a hydrogen bond acceptor; influences electronic distribution of the ring. Essential for specific target interactions. |

| N1-Position | Aryl, Alkyl, or Acyl groups | Modulates lipophilicity, steric bulk, and electronic properties. Can form key hydrophobic or pi-stacking interactions with target proteins. nih.gov |

| N4-Position | Hydrogen or various substituents | Influences basicity (pKa) and allows for hydrogen bonding. Can be a key interaction point or a site for linking to other pharmacophoric fragments. nih.gov |

| Piperazine Ring | Ring conformation (Chair/Boat) | Determines the spatial orientation of substituents, affecting how the molecule fits into a binding pocket. nih.gov |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how ligands like piperazine derivatives interact with protein targets at a molecular level. bohrium.com Studies on a variety of piperazine-containing compounds have revealed common binding modes and key interactions.

For example, docking studies of piperazine derivatives as acetylcholinesterase inhibitors showed that the piperazine scaffold can interact with both the catalytic and peripheral anionic sites of the enzyme. nih.gov Similarly, in studies of piperazine-chalcone hybrids as VEGFR-2 inhibitors, docking simulations revealed that the N-aryl piperazine moiety plays a significant role in anchoring the ligand within the kinase binding site. tandfonline.com The interactions typically involve hydrogen bonds formed by the piperazine nitrogens and hydrophobic interactions from its carbon backbone and substituents. tandfonline.comnih.gov

For Piperazine-2-carbonitrile dihydrochloride (B599025), a docking study would likely show the protonated piperazine ring forming strong hydrogen bonds and salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a protein's active site. The carbonitrile group could engage in hydrogen bonding with residues like Tyrosine or Serine. The specific orientation would be highly dependent on the topology of the target binding pocket.

Table 2: Predicted Ligand-Protein Interactions for Piperazine-2-carbonitrile Based on Analog Docking Studies

| Interacting Moiety of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |

|---|---|---|

| Protonated Piperazine Nitrogen (N1-H, N4-H) | Aspartate (Asp), Glutamate (Glu) | Salt Bridge, Hydrogen Bond |

| Piperazine Nitrogen (N1, N4) | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) | Hydrogen Bond (Acceptor) |

| Carbonitrile Nitrogen | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bond (Acceptor) |

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. The piperazine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, the presence of substituents can influence the conformational preference and the energy barrier for ring inversion.

A detailed conformational analysis of 2-substituted piperazines has shown that the substituent at the C2 position preferentially adopts an axial orientation. nih.gov This preference is significant because it dictates the spatial relationship between the substituent and the rest of the molecule, which in turn controls how the molecule can bind to its biological target. nih.gov In the case of ether-linked 2-substituted piperazines, the axial conformation was found to be further stabilized by an intramolecular hydrogen bond. nih.gov For Piperazine-2-carbonitrile, the axial preference of the nitrile group would orient it in a specific direction relative to the N1 and N4 atoms, which is a key factor for its interaction with a receptor. nih.gov

Temperature-dependent NMR studies on N-benzoylated piperazines have also provided insight into their conformational behavior, revealing energy barriers for the interconversion of piperazine chair conformations. rsc.org

Table 3: Conformational Preferences in 2-Substituted Piperazines

| Conformation | Relative Stability | Key Stabilizing Factors | Implication for Binding |

|---|---|---|---|

| Axial | Preferred | Minimization of steric hindrance (anomeric effects may also contribute). Can be further stabilized by intramolecular hydrogen bonding. nih.gov | Places the C2-substituent in a defined spatial orientation relative to the N1 and N4 nitrogens, potentially mimicking the binding pose of endogenous ligands. nih.gov |

| Equatorial | Less Favored | Increased steric interactions. | May present a different vector for the C2-substituent, which could be less optimal for binding to certain targets. |

Quantum Chemical Calculations for Reactivity and Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. scilit.com These methods can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding chemical reactivity. researchgate.net

Calculations can also determine global reactivity descriptors, which help in understanding the chemical behavior of the molecule.

Table 4: Representative Quantum Chemical Descriptors and Their Significance (Hypothetical for Piperazine-2-carbonitrile)

| Descriptor | Definition | Predicted Trend/Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. Protonation would significantly lower this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. The nitrile group would lower this, indicating higher electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution on the molecule surface | Would show highly positive potential around the protonated nitrogens (electrophilic sites) and negative potential near the nitrile nitrogen (nucleophilic site). |

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. dovepress.com Pharmacophore models for various classes of piperazine-containing compounds have been developed to guide the discovery of new active molecules through virtual screening. nih.govnih.gov

These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable centers. nih.govdovepress.com For instance, a pharmacophore model for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was composed of 11 features characterizing the binding model. nih.gov In the case of Piperazine-2-carbonitrile dihydrochloride, the key pharmacophoric features would include:

Two Positive Ionizable Features: Corresponding to the two protonated nitrogen atoms in the piperazine ring.

A Hydrogen Bond Acceptor: The nitrogen atom of the carbonitrile group.

Hydrophobic Features: The aliphatic carbons of the piperazine ring.

This pharmacophore model could then be used as a 3D query to search large chemical databases for novel compounds that share these essential features and are therefore likely to exhibit similar biological activity. nih.govresearchgate.net

Table 5: Key Pharmacophoric Features of Piperazine-2-carbonitrile

| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Molecular Recognition |

|---|---|---|

| Positive Ionizable (PI) | Protonated N1 and N4 atoms | Forms strong ionic and hydrogen bond interactions with negatively charged residues (e.g., Asp, Glu). |

| Hydrogen Bond Acceptor (HBA) | Nitrogen of the nitrile (-CN) group | Interacts with hydrogen bond donor groups on the receptor (e.g., -OH, -NH). |

| Hydrophobic (H) | Ethylene (B1197577) bridges of the piperazine ring | Engages in van der Waals and hydrophobic interactions with nonpolar pockets of the receptor. |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like "Piperazine-2-carbonitrile dihydrochloride". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the stereochemistry of the piperazine (B1678402) ring. rsc.orgrsc.org

¹H NMR Spectroscopy: In ¹H NMR analysis of piperazine derivatives, the chemical shifts, multiplicities (splitting patterns), and coupling constants of the proton signals are informative. The protons on the piperazine ring typically appear as a complex series of multiplets in the aliphatic region of the spectrum. The exact chemical shifts are influenced by the presence of the electron-withdrawing carbonitrile group and the protonation state of the nitrogen atoms in the dihydrochloride (B599025) salt. Temperature-dependent ¹H NMR studies can be employed to investigate the conformational dynamics of the piperazine ring, such as the chair-to-chair interconversion. rsc.orgrsc.org The signals for protons adjacent to the nitrogen atoms are expected to be shifted downfield due to the inductive effect of the nitrogen.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in "this compound" gives a distinct signal. bhu.ac.in The carbon atom of the nitrile group (C≡N) is expected to resonate in a characteristic downfield region (typically around 110-125 ppm). oregonstate.eduwisc.edu The carbons of the piperazine ring will appear in the aliphatic region (typically 40-50 ppm for piperazine itself), with the carbon atom bearing the nitrile group (C2) being shifted relative to the others. researchgate.netorganicchemistrydata.org Proton-decoupled ¹³C NMR spectra simplify the analysis by showing each unique carbon as a single line, while techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. researchgate.net

Table 1: Predicted NMR Data for Piperazine-2-carbonitrile (B67463) Note: The following table represents typical, predicted chemical shift ranges for the core structure. Actual values for the dihydrochloride salt may vary based on solvent and experimental conditions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Ring Protons (CH₂) | ~2.5 - 4.0 | Multiplets | Complex splitting due to coupling between adjacent non-equivalent protons. Protons alpha to nitrogen are typically more downfield. |

| ¹H | Methine Proton (CH-CN) | ~3.5 - 4.5 | Multiplet | Position influenced by the nitrile group and adjacent nitrogens. |

| ¹H | Amine Protons (N-H) | Variable | Broad Singlet | Position and intensity are highly dependent on solvent, concentration, and temperature due to proton exchange. |

| ¹³C | Piperazine Ring Carbons (CH₂) | ~40 - 55 | - | Chemical shifts are influenced by substitution and ring conformation. researchgate.netorganicchemistrydata.org |

| ¹³C | Methine Carbon (C-CN) | ~45 - 60 | - | The carbon atom directly attached to the nitrile group. |

| ¹³C | Nitrile Carbon (C≡N) | ~115 - 125 | - | Characteristic chemical shift for a nitrile functional group. oregonstate.eduwisc.edu |

Mass Spectrometry (MS) for Molecular Identity and Purity

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and elemental composition of "this compound" and to gain insights into its structure through fragmentation analysis. researchgate.net

In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured. For "Piperazine-2-carbonitrile" (the free base), the molecular formula is C₅H₉N₃, with a monoisotopic mass of approximately 111.08 Da. uni.lunih.gov The high-resolution mass spectrometry (HRMS) technique can provide a highly accurate mass measurement, which serves to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. researchgate.netresearchgate.net The loss of specific neutral fragments can help to deduce the structure of the parent molecule. The presence of the dihydrochloride salt form is not typically observed directly in the mass spectrum, as the analysis is usually performed on the free base after ionization. The purity of the sample can be assessed by the absence of significant peaks corresponding to impurities. researchgate.net

Table 2: Mass Spectrometry Data for Piperazine-2-carbonitrile

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Molecular Formula (Free Base) | C₅H₉N₃ | - | Defines the elemental composition. uni.lu |

| Monoisotopic Mass (Free Base) | 111.07965 Da | Calculation | Precise mass of the most abundant isotopic species. uni.lu |

| Predicted [M+H]⁺ (Free Base) | 112.08693 | Prediction | The mass-to-charge ratio of the protonated molecule, often the base peak in ESI-MS. uni.lu |

| Major Fragmentation Pathways | Ring opening, loss of HCN, cleavage of side chains | EI-MS/MS | Provides structural confirmation based on characteristic fragment ions of the piperazine ring. researchgate.netresearchgate.net |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for separating "this compound" from impurities, including starting materials, byproducts, and enantiomers, thereby allowing for its quantification and purity assessment. rdd.edu.iq

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile compounds like piperazine derivatives. unodc.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode for this purpose. google.com

In a typical RP-HPLC setup, an octadecylsilane (B103800) (C18) bonded silica (B1680970) column is used as the stationary phase. unodc.orggoogle.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). google.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with varying polarities. unodc.org Detection is commonly achieved using a UV detector, as the piperazine structure, although lacking a strong chromophore, will absorb at low wavelengths, or a Diode Array Detector (DAD) which can acquire spectra across a range of wavelengths. unodc.org The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

The carbon atom at the 2-position of the piperazine ring in "Piperazine-2-carbonitrile" is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R) and (S)). Chiral HPLC is the gold standard method for separating these enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are among the most versatile and widely used for the separation of a broad range of pharmaceuticals. nih.gov Another class of CSPs effective for separating primary amines are those based on crown ethers. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated, which is a critical quality attribute for chiral drug substances. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands corresponding to its key structural features. niscpr.res.in

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (B1175870) (R₂NH₂⁺) | N-H Stretch | ~2400 - 3200 | Broad, Strong |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 | Medium to Strong |

| Nitrile (C≡N) | C≡N Stretch | ~2210 - 2260 | Sharp, Medium |

| Aliphatic C-H | C-H Bend | ~1400 - 1470 | Variable |

| C-N | C-N Stretch | ~1020 - 1250 | Medium |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₅H₁₁Cl₂N₃ for "this compound") to verify its elemental composition and support its purity. bas.bg

The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. A close correlation between the experimentally found values and the calculated theoretical values (typically within ±0.4%) provides strong evidence for the identity and purity of the synthesized compound. bas.bg This analysis is crucial for confirming that the correct stoichiometry, including the two hydrochloride counter-ions, is present in the final product.

Table 4: Elemental Analysis Data for this compound (C₅H₁₁Cl₂N₃) Molecular Weight: 184.07 g/mol

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 32.62 | (To be determined) |

| Hydrogen (H) | 6.02 | (To be determined) |

| Nitrogen (N) | 22.82 | (To be determined) |

| Chlorine (Cl) | 38.52 | (To be determined) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful methodology provides precise information on bond lengths, bond angles, and torsional angles, thereby elucidating the conformation of a molecule. Crucially, for chiral compounds, X-ray crystallography can establish the absolute stereochemistry of stereogenic centers, a critical aspect for understanding their pharmacological and biological activity. While a specific crystal structure for this compound is not publicly available, the principles of X-ray crystallography and extensive studies on related piperazine derivatives allow for a detailed prediction of its structural characteristics.

The process of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern, typically using Fourier transforms, allows for the generation of an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a complete three-dimensional structure is built.

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion. researchgate.net When the X-ray energy is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the assignment of the correct enantiomer (R or S). capes.gov.br

Detailed Research Findings

While a dedicated crystallographic study on this compound has not been reported, extensive research on substituted piperazine derivatives provides a solid foundation for predicting its solid-state structure.

Conformation of the Piperazine Ring:

The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and steric strain. rsc.orgnih.gov This is analogous to the well-studied cyclohexane (B81311) ring. In the dihydrochloride salt, both nitrogen atoms of the piperazine ring will be protonated. The resulting positive charges will lead to electrostatic repulsion, which may cause a slight flattening of the chair conformation compared to the free base. However, the chair form is expected to be retained as the most stable conformation.

Numerous crystallographic studies on N-substituted piperazines confirm the prevalence of the chair conformation. nih.govresearchgate.net For instance, the crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine shows the piperazine ring in a distinct chair conformation. researchgate.net Similarly, studies on various N-arylpiperazines consistently reveal a chair geometry for the piperazine core. nih.gov

Orientation of the Carbonitrile Substituent:

In a monosubstituted piperazine ring in a chair conformation, the substituent at the C2 position can occupy either an axial or an equatorial position. The preferred orientation is determined by a balance of steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions with the axial protons on the same side of the ring.

For piperazine-2-carbonitrile, the carbonitrile group is relatively small. However, considering the protonation of both nitrogen atoms in the dihydrochloride salt, there will be axial protons on both N1 and N4. Therefore, it is highly probable that the carbonitrile group will adopt an equatorial orientation to avoid steric hindrance with these axial protons. This arrangement would result in a thermodynamically more stable conformation.

Absolute Stereochemistry at C2:

Piperazine-2-carbonitrile is a chiral molecule, with the C2 atom being the stereogenic center. The compound can exist as either the (R) or (S) enantiomer. X-ray crystallography of a single enantiomer or a diastereomeric salt is the most reliable method to determine its absolute configuration. researchgate.net

An illustrative example is the determination of the absolute configuration of SYA0340, a complex molecule containing a piperazine moiety. acs.org Through X-ray crystallographic analysis of its oxalate (B1200264) salt, the absolute configuration of one of the enantiomers was unequivocally identified as (S). acs.org This was achieved by analyzing the anomalous scattering data, leading to a definitive assignment of the spatial arrangement of the substituents around the chiral center. acs.org A similar approach would be employed for an enantiomerically pure crystal of this compound.

Crystal Packing and Hydrogen Bonding:

In the solid state, molecules of this compound will be arranged in a regular, repeating three-dimensional lattice. The crystal packing will be heavily influenced by a network of intermolecular hydrogen bonds. The two protonated nitrogen atoms of the piperazine ring (N1-H and N4-H) and the chloride counter-ions will act as strong hydrogen bond donors and acceptors, respectively.

Table of Predicted Crystallographic Data for (R)- or (S)-Piperazine-2-carbonitrile Dihydrochloride

| Parameter | Predicted Value/Characteristic | Rationale |

| Crystal System | Monoclinic or Triclinic | Low symmetry is common for organic salts. |

| Space Group | Chiral (e.g., P2₁, P1) | For an enantiomerically pure sample, the space group must be non-centrosymmetric. |

| Piperazine Ring Conformation | Chair | Minimizes torsional and steric strain. rsc.orgnih.gov |

| Carbonitrile Group Orientation | Equatorial | Avoids 1,3-diaxial interactions with axial protons on N1 and N4. |

| Key Hydrogen Bonds | N-H···Cl | Strong interactions between the protonated amine groups and chloride ions will dominate the crystal packing. researchgate.net |

| Absolute Configuration Determination | Anomalous Dispersion | Measurement of Friedel pair intensity differences allows for unambiguous assignment of the (R) or (S) configuration. researchgate.netcapes.gov.br |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives has traditionally involved multi-step procedures, often requiring the use of protecting groups, which can be inefficient and generate significant waste. nih.gov A crucial area for future research is the development of more efficient, sustainable, and environmentally friendly ("green") synthetic routes to Piperazine-2-carbonitrile (B67463) dihydrochloride (B599025).

Modern synthetic strategies that warrant investigation include: